molecular formula C9H11NO3S B1527488 4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1251105-55-1

4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1527488
CAS RN: 1251105-55-1
M. Wt: 213.26 g/mol
InChI Key: YCYAFPPJVNYIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid (MTTC) is an organic compound that is widely used in the synthesis of various pharmaceuticals and agrochemicals. It is also known as 3-methyl-2-thiazolecarboxylic acid, and its molecular formula is C6H7NO2S. MTTC is a colorless solid that is soluble in water, alcohol, and ether. It is a versatile building block for the synthesis of heterocyclic compounds and can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Safety and Hazards

The safety data sheet for a similar compound, 4-methyl-2-(oxolan-3-yl)pyrimidine-5-carboxylic acid, suggests that any clothing contaminated by the product should be immediately removed. The person should be moved out of the dangerous area and a physician should be consulted .

properties

IUPAC Name

4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-5-7(9(11)12)14-8(10-5)6-2-3-13-4-6/h6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYAFPPJVNYIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCOC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid

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